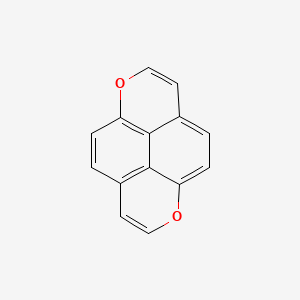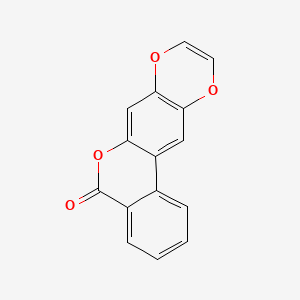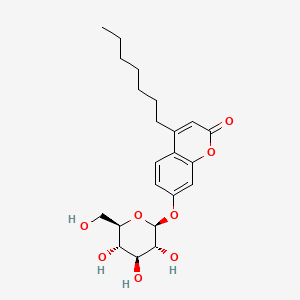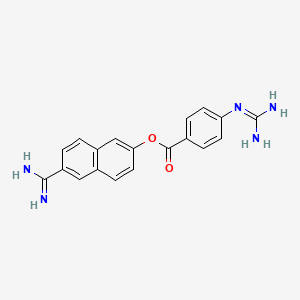
萘莫司他
描述
奈福莫司他是一种合成丝氨酸蛋白酶抑制剂,由于其碱性性质,通常用盐酸配制。它被用作急性肾损伤患者进行持续性肾脏替代治疗的抗凝血治疗。 奈福莫司他还在预防肝移植和再灌注后综合征的试验中使用 .
科学研究应用
作用机制
奈福莫司他通过抑制各种酶系统发挥作用,包括凝血和纤溶系统(凝血酶、因子 Xa 和因子 XIIa)、激肽释放酶-激肽系统、补体系统和胰蛋白酶。 它作为一种缓慢的紧密结合底物起作用,将目标蛋白捕获在酰基酶中间体形式中,导致明显的观察到的抑制 . 奈福莫司他还可以抑制培养的人滋养层细胞中脂多糖诱导的一氧化氮生成、凋亡以及白介素-6 和白介素-8 水平 .
生化分析
Biochemical Properties
Nafamostat plays a crucial role in biochemical reactions by inhibiting a broad spectrum of serine proteases. It interacts with enzymes such as thrombin, plasmin, trypsin, and kallikrein . By inhibiting thrombin and plasmin, nafamostat prevents the proteolysis of fibrinogen into fibrin, thereby acting as an anticoagulant . Additionally, nafamostat inhibits trypsin and kallikrein, which are involved in inflammatory responses and pancreatitis .
Cellular Effects
Nafamostat exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, nafamostat inhibits lipopolysaccharide-induced nitric oxide production, apoptosis, and interleukin-6 and interleukin-8 levels in cultured human trophoblasts . These actions highlight its anti-inflammatory and cytoprotective properties.
Molecular Mechanism
At the molecular level, nafamostat exerts its effects through competitive inhibition of serine proteases . It binds to the active sites of enzymes such as thrombin, Xa, and XIIa, thereby preventing their proteolytic activity . Nafamostat also inhibits the activation of protease-activated receptors, which play a role in inflammatory responses . These interactions result in the modulation of gene expression and cellular signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of nafamostat change over time. Nafamostat exhibits a multiexponential decline in plasma concentration with an average elimination half-life of 1.39 hours following intravenous injection . Its stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that nafamostat maintains its activity over extended periods, making it suitable for prolonged therapeutic use .
Dosage Effects in Animal Models
The effects of nafamostat vary with different dosages in animal models. At low doses, nafamostat effectively inhibits serine proteases without causing significant adverse effects . At high doses, nafamostat may exhibit toxic effects, including hemorrhagic complications . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
Nafamostat is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity . It affects metabolic flux and metabolite levels by inhibiting key enzymes in coagulation and inflammatory pathways . These interactions underscore the compound’s role in modulating biochemical processes at the metabolic level.
Transport and Distribution
Nafamostat is transported and distributed within cells and tissues through interactions with transporters and binding proteins . Its localization and accumulation are influenced by these interactions, which determine its therapeutic efficacy and potential side effects . Understanding the transport mechanisms of nafamostat is essential for optimizing its clinical use.
Subcellular Localization
The subcellular localization of nafamostat affects its activity and function. Nafamostat is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that nafamostat exerts its effects precisely where needed, enhancing its therapeutic potential.
准备方法
合成路线和反应条件: 奈福莫司他可以通过对位胍基苯甲酸和 6-羟基-2-萘亚胺基甲酰胺偶联合成。该过程涉及使用三卤代三嗪作为偶联剂。 反应通过在 0-5°C 的二氯甲烷中混合对位胍基苯甲酸盐酸盐、6-氨基甲酰基-β-萘和 4,5-二氰基咪唑,然后在 20°C 搅拌 10 小时进行 .
工业生产方法: 奈福莫司他的工业生产涉及制备对位胍基苯甲酸和 6-羟基-2-萘亚胺基甲酰胺等关键片段,然后将其偶联。 该工艺经过优化以获得高产率和纯度,确保生产约 67.9% 产率的奈福莫司他甲磺酸盐 .
化学反应分析
反应类型: 奈福莫司他经历各种化学反应,包括水解和氧化。 它在人肝细胞质中被肝羧酸酯酶和长链酰基辅酶 A 水解酶水解,形成对位胍基苯甲酸和 6-氨基甲酰基-2-萘酚作为主要产物 .
常见试剂和条件: 奈福莫司他的水解在肝羧酸酯酶等酶的作用下进行。氧化反应可能涉及在受控条件下使用过氧化氢等试剂。
相似化合物的比较
奈福莫司他与其他类似化合物如加贝酯、卡莫司他和西皮莫司他进行比较。 这些化合物具有相似的丝氨酸蛋白酶抑制特性,但在其特异性酶靶点和临床应用方面有所不同 .
类似化合物:
加贝酯: 另一种用于治疗急性胰腺炎的丝氨酸蛋白酶抑制剂。
卡莫司他: 用于治疗反流性食管炎和慢性胰腺炎。
西皮莫司他: 一种含脒基的丝氨酸蛋白酶抑制剂,具有神经保护特性.
属性
IUPAC Name |
(6-carbamimidoylnaphthalen-2-yl) 4-(diaminomethylideneamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c20-17(21)14-2-1-13-10-16(8-5-12(13)9-14)26-18(25)11-3-6-15(7-4-11)24-19(22)23/h1-10H,(H3,20,21)(H4,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQNFDZXWVTQEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)N)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048420 | |
| Record name | Nafamstat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Nafamostat mesilate inhibits various enzyme systems, such as coagulation and fibrinolytic systems (thrombin, Xa, and XIIa), the kallikrein–kinin system, the complement system, pancreatic proteases and activation of protease-activated receptors (PARs). Nafamostat inhibits lipopolysaccharide-induced nitric oxide production, apoptosis, and interleukin (IL)-6 and IL-8 levels in cultured human trophoblasts. It is shown to act as an antioxidant in TNF-α-induced ROS production. | |
| Record name | Nafamostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12598 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
81525-10-2 | |
| Record name | Nafamostat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81525-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nafamostat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081525102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nafamostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12598 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nafamstat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NAFAMOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y25LQ0H97D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 2-[(E)-2-(4-chlorophenyl)diazen-1-yl]-2-cyanoacetate](/img/structure/B1216954.png)
![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1216955.png)
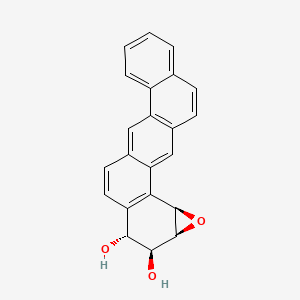
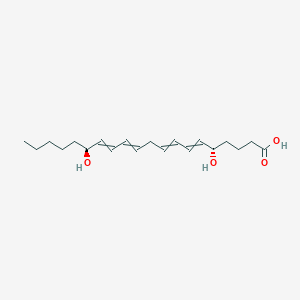
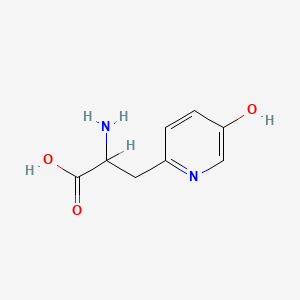
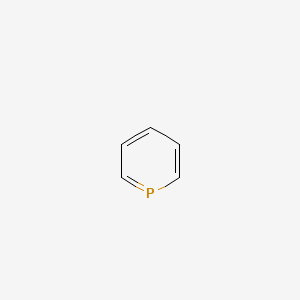

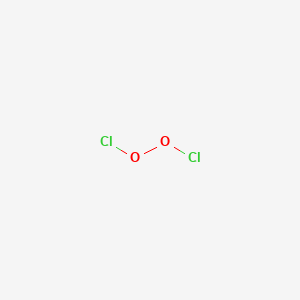

![4-(3-oxatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaen-11-ylidene)piperidine](/img/structure/B1216963.png)
